Triazavirin
Overview
Description
Triazavirin is a broad-spectrum antiviral drug that was launched on the Russian pharmaceutical market in 2014 as an anti-influenza drug . The range of antiviral activity of Triazavirin has been significantly expanded during recent years; it has been shown to exhibit activity against tick-borne encephalitis, Rift Valley fever, West Nile fever, and other infections of viral etiology .
Synthesis Analysis
Triazavirin has been synthesized using various methods. One approach involves the reaction of the diazonium salt with ethyl nitroacetate . Another method incorporates stable isotopes based on the reaction of the diazonium salt with ethyl nitroacetate .
Molecular Structure Analysis
The structure of Triazavirin is complex and involves several tautomers . It has been shown that tautomer A is the major one, and tautomer B is minor, while tautomers C and D have not been detected .
Chemical Reactions Analysis
Triazavirin and its analogues can form stable salts with alkali metal cations, which allows one to perform N-alkylation . Studies on oxidation of Triazavirin and its structural analogues have revealed that the formation of the corresponding heterocyclic sulfoxides and sulfones takes place under appropriate reaction conditions .
Physical And Chemical Properties Analysis
One of the fundamental chemical properties of Triazavirin is NH-acidity, which allows the sodium salt . More complete information on the mechanism of its action, bioavailability, and biological transformation would be required .
Scientific Research Applications
Broad-Spectrum Antiviral Activity
Triazavirin, also known as Riamilovir, has been identified as a broad-spectrum antiviral drug. Since its introduction to the Russian pharmaceutical market in 2014 as an anti-influenza medication, its range of antiviral activity has expanded significantly. It has shown efficacy against diseases like tick-borne encephalitis, Rift Valley fever, West Nile fever, and other viral infections. Comprehensive clinical trials involving over 450 patients have supported its approval for treating influenza and acute respiratory infections. Recently, its potential use in treating COVID-19 has been a focus, with attention to its biological targets (Chupakhin et al., 2022).
Potential Against COVID-19
Studies have been conducted to explore Triazavirin as a potential protease inhibitor against the 2019-nCoV coronavirus. Using density functional theory and molecular docking, the molecular structure of Triazavirin and its interaction with the Coronavirus have been investigated, suggesting a potential application in combating COVID-19 (Shahab & Vasyukevich, 2021).
Clinical Trials and Efficacy
Clinical trials have demonstrated the effectiveness of Triazavirin in reducing the duration of primary clinical symptoms of influenza, such as intoxication, fever, and respiratory symptoms. These trials have also noted a decreased incidence of influenza-related complications and a lower re-isolation rate of influenza A and B viruses in patients treated with Triazavirin (Kiselev et al., 2012).
Experimental Applications
Experimental studies have revealed the therapeutic efficacy of Triazavirin against various diseases in animal models. For example, its moderate protective effect against Forest-Spring encephalitis in albino mice and its inhibition of influenza virus accumulation in infected mice have been observed. These studies provide insights into the potential broader applications of Triazavirin beyond human clinical use (Loginova et al., 2015; Loginova et al., 2011).
Aerosol Delivery Studies
Research on aerosol inhalation delivery of Triazavirin in mice has been conducted, focusing on its potential for treating COVID-19. This study explores the efficacy of delivering the drug directly to the lungs, which may enhance its therapeutic effect while reducing side effects on the stomach, liver, and kidneys. The bioavailability of Triazavirin aerosol is found to be significantly higher than oral administration, indicating a promising area for advanced therapy against novel viral infections (Valiulin et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
sodium;7-methylsulfanyl-3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-olate;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N6O3S.Na.2H2O/c1-15-5-6-4-8-7-2(11(13)14)3(12)10(4)9-5;;;/h12H,1H3;;2*1H2/q;+1;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVSBVWTWGUDAW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=C(N=NC2=N1)[N+](=O)[O-])[O-].O.O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N6NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701028123 | |
Record name | [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(6H)-one, 7-(methylthio)-3-nitro-, sodium salt, hydrate (1:1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701028123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Riamilovir sodium dihydrate | |
CAS RN |
928659-17-0 | |
Record name | Riamilovir sodium dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928659170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(6H)-one, 7-(methylthio)-3-nitro-, sodium salt, hydrate (1:1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701028123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 2-methylthio-6-nitro-1,2,4-triazol [5,1c][1,2,3]-triazin-7-one dihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RIAMILOVIR SODIUM DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1JE34QF2S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.